molecular formula C8H4F2 B126801 3,4-Difluorophenylacetylene CAS No. 143874-13-9

3,4-Difluorophenylacetylene

Cat. No. B126801
CAS RN: 143874-13-9
M. Wt: 138.11 g/mol
InChI Key: XFPAOXIWRDDQGG-UHFFFAOYSA-N
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Description

3,4-Difluorophenylacetylene (DFP) is a synthetic organic compound that has been used in a wide range of applications including organic synthesis, drug discovery, and chemical sensing. It is a colorless liquid that can be synthesized from the reaction of 3,4-difluorobenzaldehyde and acetylene. DFP is a versatile reagent that can be used in a variety of reactions, such as the synthesis of a variety of heterocyclic compounds and the preparation of pharmaceuticals. It is also used in the development of new materials, such as conductive polymers and liquid crystals.

Scientific Research Applications

Applications in Fluorine Chemistry

3,4-Difluorophenylacetylene plays a significant role in fluorine chemistry. The introduction of fluorine atoms and fluorinated moieties into organic molecules, including this compound, is a crucial area of research due to its implications in life science and materials science-related applications. Fluorinated compounds, such as those with difluoromethyl and monofluoromethyl groups, have seen extensive development in pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).

Importance in Polymer Synthesis

The compound is instrumental in synthesizing poly(diphenylacetylenes) containing both hydroxy and halogen/alkyl groups. These materials are significant for gas separation membranes, exhibiting increased gas permeability when halogen atoms are incorporated (Hu, Sakaguchi, Shiotsuki, Sanda, & Masuda, 2006).

Spectroscopic and Quantum Chemical Studies

3,4-Difluoroaniline, closely related to this compound, has been studied extensively using spectroscopic techniques and theoretical calculations. These studies provide a deep understanding of the structural and physicochemical properties of di-substituted aniline derivatives (Kose, Karabacak, & Atac, 2015).

Application in Liquid Crystal Technology

Fluorinated diphenyldiacetylene and tolane liquid crystals, including derivatives with 3,4-difluorophenyl groups, exhibit desirable properties like high resistivity and low viscosity. These materials are useful for various display technologies, including active matrix, photoactivated light valve, and polymer-dispersed liquid crystal displays (Wu, Hsu, Chen, Wang, & Lung, 1993).

Enhancing the Properties of Anion Receptors

The use of this compound derivatives in creating neutral anion receptors has been shown to augment affinities and enhance selectivities, particularly for fluoride, chloride, or dihydrogen phosphate anions. This enhancement in affinity, particularly for dihydrogen phosphate, is accompanied by a change of color, indicating potential applications as naked-eye sensors (Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000).

Safety and Hazards

3,4-Difluorophenylacetylene is highly flammable . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it should be washed off with plenty of water . If swallowed or inhaled, medical advice should be sought immediately .

properties

IUPAC Name

4-ethynyl-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPAOXIWRDDQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551725
Record name 4-Ethynyl-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143874-13-9
Record name 4-Ethynyl-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorophenylacetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add potassium carbonate (719 mg, 5.2 mmol) to a solution of (3,4-difluorophenylethynyl)-trimethylsilane (2.20 g, 10.4 mmol) in ethanol (30 mL). Stir at room temperature for 16 h. Neutralize with 10% aqueous hydrochloric acid. Add water and extract the product with hexanes. Concentrate hexanes slowly in a cooled water bath (˜10° C.) to give the title compound (1.10 g, 76%).
Quantity
719 mg
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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